molecular formula C7H8N4O2S B2650726 Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine CAS No. 1526241-35-9

Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine

Cat. No.: B2650726
CAS No.: 1526241-35-9
M. Wt: 212.23
InChI Key: WUMNAEJKTXNASL-UHFFFAOYSA-N
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Description

Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H8N4O2S and a molecular weight of 212.23 g/mol It is characterized by a thiazole ring fused to a pyrimidine ring, with two methoxy groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and reagent concentrations is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydrothiazole derivatives.

Scientific Research Applications

Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division and leads to cell death. In cancer research, the compound is studied for its ability to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c1-12-5-3-4(9-6(8)14-3)10-7(11-5)13-2/h1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMNAEJKTXNASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1SC(=N2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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